dl-Menthyl Myristate
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Overview
Description
dl-Menthyl Myristate is an ester compound formed from the reaction of menthol and myristic acid. It is known for its pleasant minty aroma and is commonly used in the cosmetic and pharmaceutical industries. The compound has the molecular formula C24H46O2 and a molecular weight of 366.621 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: dl-Menthyl Myristate is synthesized through the esterification of menthol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where menthol and myristic acid are combined in the presence of a catalyst. The reaction mixture is heated and continuously stirred to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: dl-Menthyl Myristate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into menthol and myristic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: Menthol and myristic acid.
Transesterification: New esters depending on the alcohol used in the reaction.
Scientific Research Applications
dl-Menthyl Myristate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to cell membrane permeability and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance skin penetration.
Industry: Utilized in the formulation of cosmetics, personal care products, and as a flavoring agent in food and beverages
Mechanism of Action
The mechanism of action of dl-Menthyl Myristate involves its ability to interact with lipid membranes, enhancing the permeability of active ingredients. This property makes it valuable in transdermal drug delivery systems. The compound can disrupt the lipid bilayer, allowing for increased absorption of drugs through the skin .
Comparison with Similar Compounds
Methyl Myristate: Another ester of myristic acid, commonly used as a flavoring agent and in the synthesis of other compounds.
Isopropyl Myristate: Widely used in cosmetics and pharmaceuticals as a skin penetration enhancer.
Uniqueness of dl-Menthyl Myristate: this compound stands out due to its unique combination of menthol and myristic acid, providing both a pleasant aroma and functional properties in enhancing skin permeability. Its dual role as a fragrance and a functional ingredient makes it particularly valuable in the formulation of personal care products .
Properties
Molecular Formula |
C24H46O2 |
---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] tetradecanoate |
InChI |
InChI=1S/C24H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-24(25)26-23-19-21(4)17-18-22(23)20(2)3/h20-23H,5-19H2,1-4H3/t21-,22+,23-/m1/s1 |
InChI Key |
HNZZQYMJJNOJHM-XPWALMASSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |
Origin of Product |
United States |
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